molecular formula C14H18BrNO3 B5858535 2-(4-bromo-3,5-dimethylphenoxy)-1-morpholin-4-ylethanone

2-(4-bromo-3,5-dimethylphenoxy)-1-morpholin-4-ylethanone

Cat. No.: B5858535
M. Wt: 328.20 g/mol
InChI Key: XZRMUMWLGKYSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-3,5-dimethylphenoxy)-1-morpholin-4-ylethanone is an organic compound that features a bromine atom, a dimethylphenoxy group, and a morpholine ring

Preparation Methods

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-1-morpholin-4-ylethanone typically involves the reaction of 4-bromo-3,5-dimethylphenol with morpholine and an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

2-(4-bromo-3,5-dimethylphenoxy)-1-morpholin-4-ylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2-(4-bromo-3,5-dimethylphenoxy)-1-morpholin-4-ylethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-1-morpholin-4-ylethanone involves its interaction with specific molecular targets. The bromine atom and morpholine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

2-(4-bromo-3,5-dimethylphenoxy)-1-morpholin-4-ylethanone can be compared with similar compounds such as:

    4-bromo-3,5-dimethylphenol: This compound shares the bromine and dimethylphenol groups but lacks the morpholine ring, resulting in different chemical properties and applications.

    2-(4-bromo-3,5-dimethylphenoxy)acetonitrile: This compound has a similar phenoxy structure but includes a nitrile group instead of the morpholine ring, leading to different reactivity and uses.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-10-7-12(8-11(2)14(10)15)19-9-13(17)16-3-5-18-6-4-16/h7-8H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRMUMWLGKYSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.